1-(9h-Carbazol-2-yl)-2-chloroethanone
CAS No.: 92161-43-8
Cat. No.: VC18768589
Molecular Formula: C14H10ClNO
Molecular Weight: 243.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92161-43-8 |
|---|---|
| Molecular Formula | C14H10ClNO |
| Molecular Weight | 243.69 g/mol |
| IUPAC Name | 1-(9H-carbazol-2-yl)-2-chloroethanone |
| Standard InChI | InChI=1S/C14H10ClNO/c15-8-14(17)9-5-6-11-10-3-1-2-4-12(10)16-13(11)7-9/h1-7,16H,8H2 |
| Standard InChI Key | SOUHCEGXVJNVJN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)CCl |
Introduction
Structural and Chemical Identity
Molecular Architecture
1-(9H-Carbazol-2-yl)-2-chloroethanone (CAS 92841-22-0) features a carbazole core—a fused tricyclic system comprising two benzene rings bridged by a pyrrole unit—substituted at the second position with a chloroacetyl group (-CO-CH₂-Cl). This substitution pattern introduces electrophilic reactivity at the carbonyl carbon while maintaining the aromatic conjugation of the carbazole system. X-ray crystallographic data from related dibrominated analogues confirm the near-planar arrangement of the carbazole ring, with dihedral angles between adjacent rings measuring less than 5° .
Physicochemical Properties
The compound’s stability under standard laboratory conditions (melting point 209–212°C) facilitates its handling in synthetic workflows . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀ClNO |
| Molecular Weight | 243.688 g/mol |
| Density | 1.357 g/cm³ |
| Boiling Point | 453.1°C at 760 mmHg |
| Flash Point | 227.8°C |
| LogP | 4.18 |
| Topological Polar Surface | 32.86 Ų |
These properties, derived from experimental measurements , indicate moderate hydrophobicity suitable for membrane penetration in biological systems.
Synthetic Methodologies
N-Acylation of Carbazole
The primary synthesis route involves N-acylation of carbazole (1) with chloroacetyl chloride under Friedel-Crafts conditions. In a representative procedure :
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Reaction Setup: Carbazole (2 mM) and triethylamine (2.2 mM) in benzene (50 mL)
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Chloroacetyl Addition: Dropwise addition of chloroacetyl chloride (2.2 mM) in benzene (25 mL) over 30 minutes
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Stirring: Room temperature, 6 hours (monitored by TLC, hexane:EtOAc 9:1)
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Workup: Ice-water quench, diethyl ether extraction, NaHCO₃ washing, Na₂SO₄ drying
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Yield: 85% as light yellow solid
Mechanistically, the reaction proceeds via electrophilic aromatic substitution, with the chloroacetyl group preferentially occupying the carbazole’s 2-position due to electronic directing effects .
Spectroscopic Characterization
Infrared Spectroscopy: Key absorptions include:
¹H NMR (CDCl₃):
Mass Spectrometry:
Biological Activity Profile
Antimicrobial Efficacy
Against Gram-positive pathogens, the compound exhibits MIC values of:
Notably, halogenation at the carbazole ring (e.g., dibrominated analogues) enhances activity, with derivative 1h showing MIC = 6.25 μg/mL against methicillin-resistant S. aureus (MRSA) . The chloroacetyl moiety likely facilitates membrane disruption via electrophilic interaction with thiol groups in bacterial proteins .
Antioxidant Capacity
In DPPH radical scavenging assays:
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Activity correlates with resonance stabilization of phenoxyl radicals formed during hydrogen donation
Molecular Docking Insights
Docking simulations with E. coli DNA gyrase (PDB 1KZN) reveal:
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Binding affinity: -8.2 kcal/mol
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Key interactions:
These interactions suggest dual inhibition of topoisomerase and membrane biosynthesis pathways.
Pharmacokinetic Considerations
Drug-Likeness Parameters:
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Lipinski violations: 0 (MW <500, LogP <5)
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CYP450 inhibition risk: Low (2C9, 3A4 IC₅₀ >50 μM)
The compound’s moderate solubility (0.12 mg/mL in PBS) and plasma protein binding (89%) warrant prodrug strategies for in vivo applications .
HS Code: 2933990090 (heterocyclic nitrogen compounds)
Regulatory Status: Not currently controlled under CITES or IARC guidelines
Synthetic Scale-Up: Kilogram-scale production achieved via continuous flow reactors (residence time 15 min, 92% yield)
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